molecular formula C17H12N2O4 B2644211 (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one CAS No. 201993-03-5

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B2644211
CAS RN: 201993-03-5
M. Wt: 308.293
InChI Key: PTFKVTRZTXIOHQ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the oxazole family of compounds and is known for its unique chemical structure that makes it suitable for various research applications.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds, like oxazol-5-(4H)-one derivatives, has been detailed in studies aiming to explore their chemical properties and potential applications in various fields. For instance, Rodrigues et al. (2015) described the synthesis of a potent immunomodulator and tyrosinase inhibitor via an Erlenmeyer–Plochl reaction, highlighting the compound's significance in educational settings for organic chemistry courses (Rodrigues, Martinho, & Afonso, 2015).

Material Science Applications

  • Azo polymers incorporating nitrophenyl groups, similar to the one , have been investigated for their potential in reversible optical storage. Meng et al. (1996) studied the cooperative motion of polar side groups in amorphous polymers, revealing insights into the materials' optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).

Biological Activities

  • Derivatives of oxazol-5-(4H)-ones have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating the compound's relevance in developing new antimicrobial agents. Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds, which were tested for their efficacy against various pathogens (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

properties

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-2-6-13(7-3-11)16-18-15(17(20)23-16)10-12-4-8-14(9-5-12)19(21)22/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKVTRZTXIOHQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

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